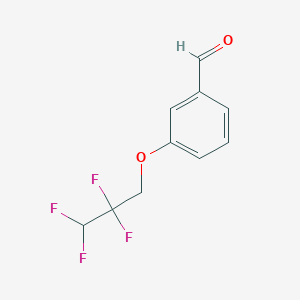
3-(2,2,3,3-Tetrafluoropropoxy)benzaldehyde
Cat. No. B1343171
M. Wt: 236.16 g/mol
InChI Key: NXXGZNXPUZNCGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07157488B2
Procedure details


Combine 3-(2,2,3,3-tetrafluoropropoxy)tosylate (200 g, 0.664 mol), 3-hydroxybenzaldehyde (101.7 g, 0.833 mol), dimethylformamide (1.5 L) and powdered potassium carbonate (192 g). Heat under stirring at 92° C. for about 22 h. Cool the reaction mixture to 40° C., pour over ice-water and extract with ethyl acetate. Combine organic phases, wash with 1 N sodium hydroxide (1 L and 0.5 L) and then a solution of saturated sodium hydrogen carbonate, dry over magnesium sulfate, filter, evaporate to dryness to provide a oily residue. Distill the oily residue under reduced pressure in a Claisen flask to give a first fraction of the title compound: bp 108–110° C. under 0.4–0.5 mmHg and a second fraction at 110–111° C. under 0.4–0.5 mmHg.
Name
3-(2,2,3,3-tetrafluoropropoxy)tosylate
Quantity
200 g
Type
reactant
Reaction Step One



[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four


Name
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]([F:19])([CH:16]([F:18])[F:17])[CH2:3][O:4][C:5]1[CH:6]=[C:7]([CH:12]=[CH:13][C:14]=1C)S([O-])(=O)=O.[OH:20][C:21]1C=C(C=CC=1)C=O.C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[F:19][C:2]([F:1])([CH:16]([F:17])[F:18])[CH2:3][O:4][C:5]1[CH:6]=[C:7]([CH:12]=[CH:13][CH:14]=1)[CH:21]=[O:20] |f:2.3.4|
|
Inputs


Step One
|
Name
|
3-(2,2,3,3-tetrafluoropropoxy)tosylate
|
|
Quantity
|
200 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(COC=1C=C(S(=O)(=O)[O-])C=CC1C)(C(F)F)F
|
Step Two
|
Name
|
|
|
Quantity
|
101.7 g
|
|
Type
|
reactant
|
|
Smiles
|
OC=1C=C(C=O)C=CC1
|
Step Three
|
Name
|
|
|
Quantity
|
192 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Step Four
[Compound]
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
1.5 L
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
92 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
under stirring at 92° C. for about 22 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Heat
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Cool the reaction mixture to 40° C.
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extract with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
Combine organic phases, wash with 1 N sodium hydroxide (1 L and 0.5 L)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
a solution of saturated sodium hydrogen carbonate, dry over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporate to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to provide a oily residue
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Distill the oily residue under reduced pressure in a Claisen flask
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
